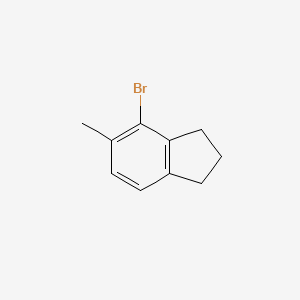

4-Bromo-5-methyl-2,3-dihydro-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-methyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 136708-09-3 . It has a molecular weight of 211.1 and is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-methyl-2,3-dihydro-1H-indene . Its InChI Code is 1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 .Scientific Research Applications

Cross-Conjugated Trienes Synthesis

The synthesis of cross-conjugated triene systems via indium-mediated γ-pentadienylation of aldehydes and ketones utilizes brominated precursors. These trienes are key intermediates for Diels-Alder reactions, providing a pathway to tandem intermolecular Diels-Alder adducts with potential applications in the synthesis of complex molecular architectures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).

Photochromic and Photomagnetic Properties

Electrophilic Addition Mechanisms

The study of electrophilic addition of deuterium halides to indene, where bromine plays a critical role, contributes to the understanding of reaction mechanisms involving brominated indenes. This research is fundamental in organic chemistry, aiding in the design of new synthetic pathways (M. Dewar, R. C. Fahey, 1963).

Cycloaddition and Ring Opening Reactions

The bromofluorocarbene adduct of indene is used to generate isonaphthalene by the Doering–Moore–Skattebol reaction. This application demonstrates the potential of brominated indenes in synthesizing cyclic allenes and exploring new chemical transformations (M. Christl, M. Braun, H. Fischer, S. Groetsch, Germar Müller, D. Leusser, Stephan Deuerlein, D. Stalke, Mario Arnone, B. Engels, 2006).

Synthesis of Functionalized Cyclopentadienes

Brominated indene derivatives serve as precursors in the synthesis of functionalized cyclopentadienes, highlighting their role in the construction of complex organic molecules. This application underscores the importance of brominated indenes in synthetic organic chemistry (P. Jutzi, T. Heidemann, B. Neumann, H. Stammler, 1992).

Safety And Hazards

properties

IUPAC Name |

4-bromo-5-methyl-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRWYDHESDIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2)C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-2,3-dihydro-1H-indene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

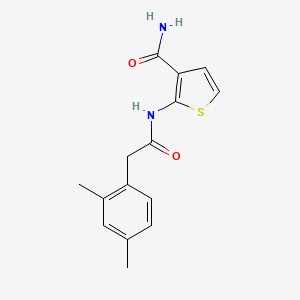

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

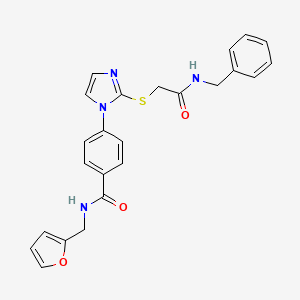

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

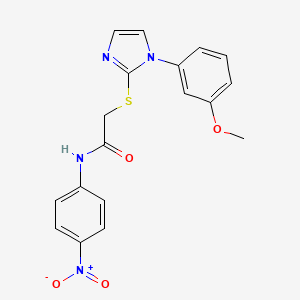

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)